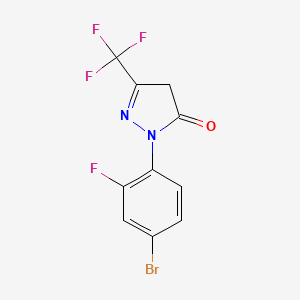![molecular formula C27H42O20 B13907385 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rehmannioside D is an iridoid glycoside compound that can be isolated from the extracts of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of medicine and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Rehmannioside D typically involves the extraction from Rehmannia glutinosa. The process includes drying the roots of the plant, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to isolate Rehmannioside D.
Industrial Production Methods
In industrial settings, the production of Rehmannioside D involves large-scale extraction processes. The roots of Rehmannia glutinosa are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure Rehmannioside D.
化学反応の分析
Types of Reactions
Rehmannioside D undergoes various chemical reactions, including:
Oxidation: Rehmannioside D can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in Rehmannioside D.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Rehmannioside D, which can have different pharmacological properties.
科学的研究の応用
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of iridoid glycosides.
Medicine: Rehmannioside D has been investigated for its effects on ovarian functions.
Industry: The compound is used in the formulation of traditional Chinese medicine products aimed at treating various ailments.
作用機序
Rehmannioside D exerts its effects through several molecular targets and pathways:
Forkhead Box O1 (FOXO1)/KLOTHO Axis: Rehmannioside D has been shown to improve ovarian functions by modulating the FOXO1/KLOTHO axis.
Breast Cancer Resistance Protein and Multidrug Resistance-Associated Protein 2: Rehmannioside D’s absorption is mediated by these proteins, affecting the permeability of the intestinal epithelium.
類似化合物との比較
Rehmannioside D is part of a group of iridoid glycosides, which include compounds such as catalpol, leonuride, and rehmannioside A. Compared to these compounds, Rehmannioside D has unique properties:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa, catalpol has been studied for its neuroprotective and anti-inflammatory properties.
Leonuride: Known for its cardioprotective effects, leonuride is another iridoid glycoside with different pharmacological activities.
Rehmannioside A: Similar to Rehmannioside D, rehmannioside A has been studied for its potential in treating ovarian dysfunction.
Rehmannioside D stands out due to its specific effects on ovarian function and its potential in anti-angiogenesis research.
Conclusion
Rehmannioside D is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it a valuable subject of study in the fields of chemistry, biology, and pharmacology.
特性
分子式 |
C27H42O20 |
|---|---|
分子量 |
686.6 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 |
InChIキー |
JQEFRKPLHFKTFL-SPEIAMBYSA-N |
異性体SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



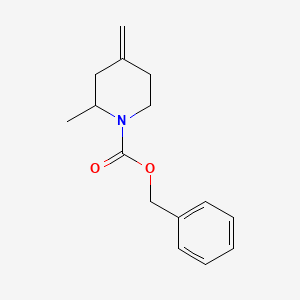
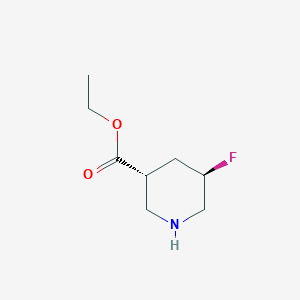
![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
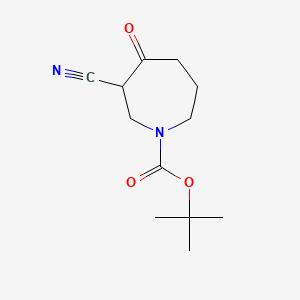
![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)
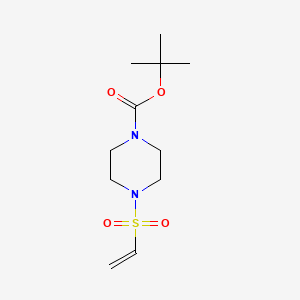
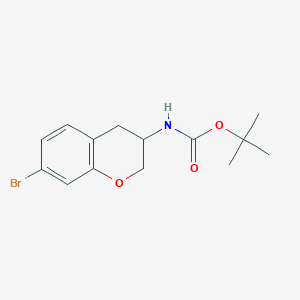
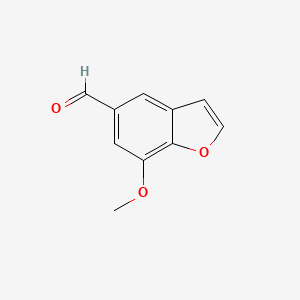
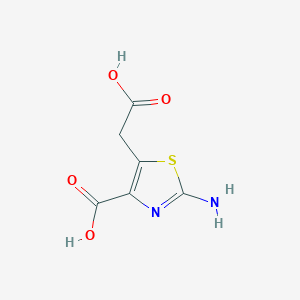
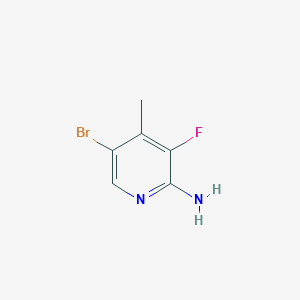
![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)
